

The Synthesis and Preparation of Apazone Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apazone dihydrate

Cat. No.: B1665128

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This technical guide provides an in-depth overview of the synthesis and preparation of **Apazone dihydrate**, a non-steroidal anti-inflammatory drug (NSAID). The document outlines the chemical properties, synthesis route, experimental protocols, and the mechanism of action of Apazone.

Compound Data

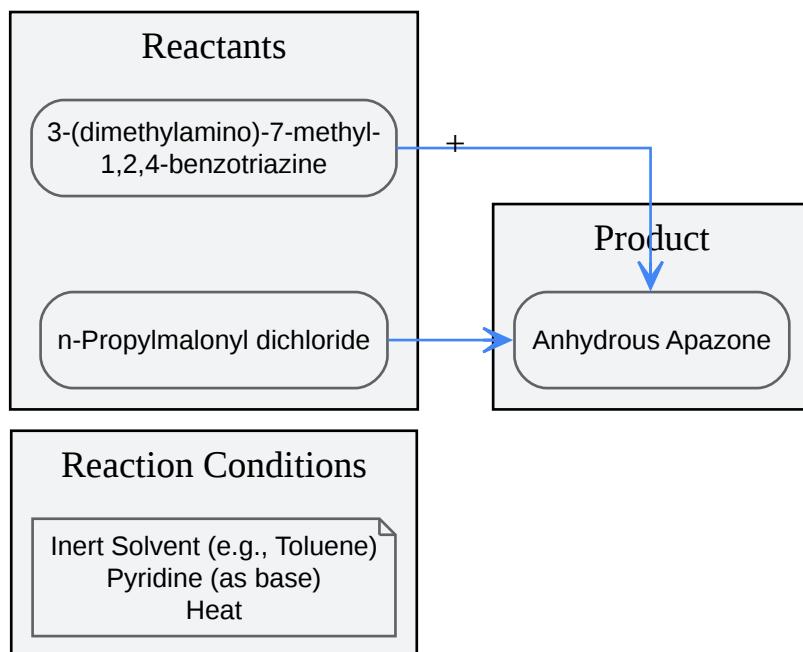
Apazone, and its dihydrate form, are characterized by the following properties:

Property	Anhydrous Apazone	Apazone Dihydrate
IUPAC Name	5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][2][3]benzotriazine-1,3-dione[4]	5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][2][3]benzotriazine-1,3-dione dihydrate
Synonyms	Azapropazone, Cinnopropazone, Prolixan[4]	Azapropazone Dihydrate
Molecular Formula	$C_{16}H_{20}N_4O_2$ [4]	$C_{16}H_{20}N_4O_2 \cdot 2H_2O$
Molecular Weight	300.36 g/mol [4]	336.39 g/mol
CAS Number	13539-59-8	60965-95-9
Appearance	Crystalline solid	Almost colorless crystals
Melting Point	Approximately 228-230 °C	Approximately 135-138 °C

Synthesis of Anhydrous Apazone

The synthesis of Apazone proceeds via a cyclocondensation reaction between a benzotriazine derivative and a substituted malonyl derivative.

Overall Reaction Scheme



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Caption: Overall reaction for the synthesis of anhydrous Apazone.

Experimental Protocol: Synthesis of Anhydrous Apazone

This protocol is based on established chemical principles for similar heterocyclic compounds.

Materials:

- 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine
- n-Propylmalonyl dichloride
- Anhydrous toluene
- Anhydrous pyridine
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Ethanol

Procedure:

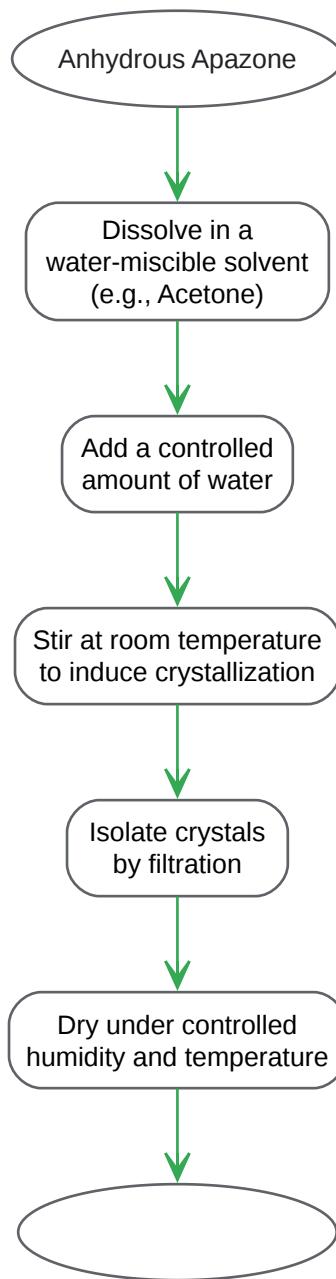
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine in anhydrous toluene.
- Add a stoichiometric equivalent of anhydrous pyridine to the solution to act as a base.
- Slowly add a stoichiometric equivalent of n-propylmalonyl dichloride dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove pyridine hydrochloride precipitate.
- Wash the filtrate sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Recrystallize the crude product from ethanol to yield pure anhydrous Apazone.

Parameter	Value/Condition
Reactant 1	3-(dimethylamino)-7-methyl-1,2,4-benzotriazine
Reactant 2	n-Propylmalonyl dichloride
Solvent	Anhydrous Toluene
Base	Anhydrous Pyridine
Reaction Temp.	Reflux (approx. 110 °C)
Reaction Time	4-6 hours
Purification	Recrystallization from ethanol
Expected Yield	70-80%

Preparation of Apazone Dihydrate

Apazone dihydrate is prepared by the controlled hydration of the anhydrous form.

Experimental Workflow



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Caption: Workflow for the preparation of **Apazone dihydrate**.

Experimental Protocol: Preparation of Apazone Dihydrate

Materials:

- Anhydrous Apazone

- Acetone
- Distilled water

Procedure:

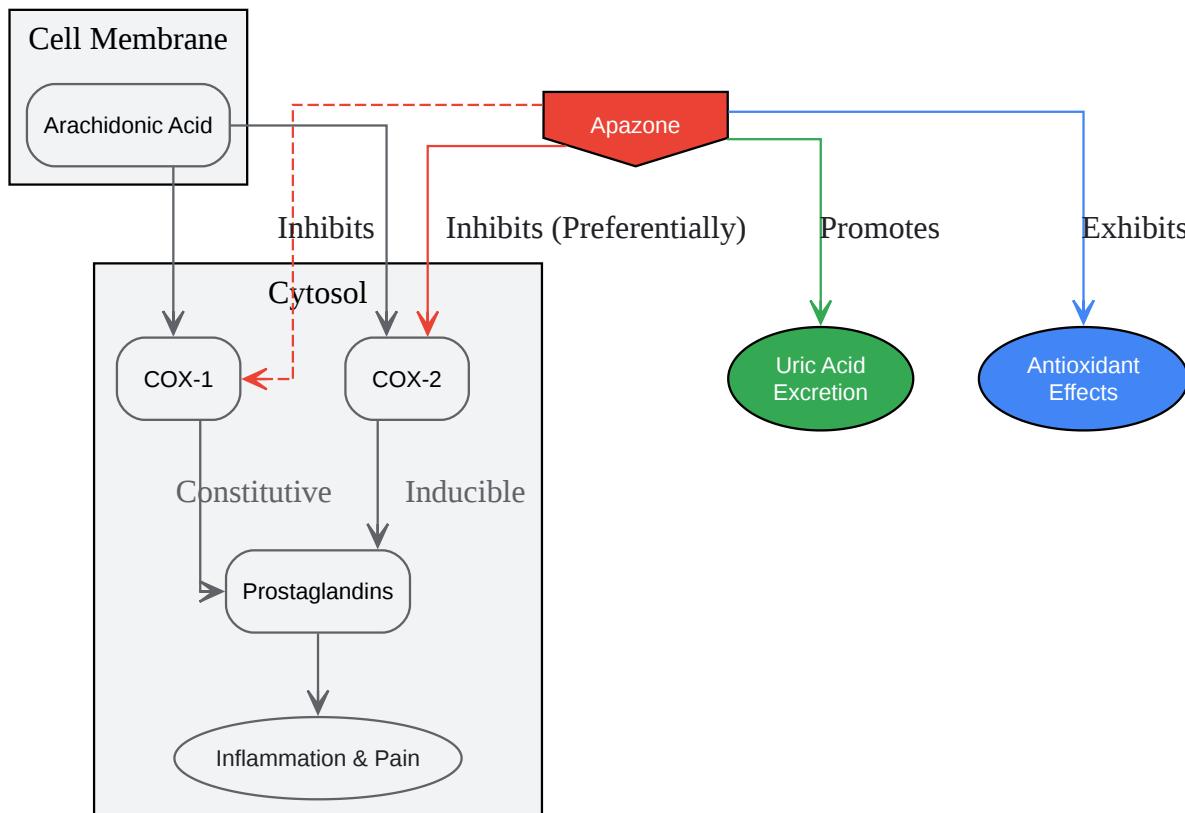
- Dissolve anhydrous Apazone in a minimal amount of acetone at room temperature.
- Slowly add distilled water to the stirred solution until a slight turbidity persists.
- Continue stirring at room temperature for 1-2 hours to allow for complete crystallization of the dihydrate.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of a cold acetone-water mixture.
- Dry the crystals in a desiccator at room temperature over a saturated solution of a salt that maintains a constant relative humidity (e.g., potassium acetate for ~23% RH) to prevent efflorescence or further hydration.

Parameter	Value/Condition
Starting Material	Anhydrous Apazone
Solvent	Acetone
Hydrating Agent	Distilled Water
Crystallization Temp.	Room Temperature
Drying Method	Desiccator with controlled humidity
Expected Form	Dihydrate crystals

Mechanism of Action: Signaling Pathway

Apazone exerts its anti-inflammatory, analgesic, and uricosuric effects through multiple mechanisms. The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2.^{[1][2]} This inhibition reduces the synthesis of prostaglandins, which are

key mediators of inflammation and pain.^{[1][2]} Additionally, Apazone has been shown to have uricosuric properties, aiding in the excretion of uric acid, and exhibits antioxidant activity by scavenging free radicals.^[1]



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Caption: Simplified signaling pathway for the mechanism of action of Apazone.

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